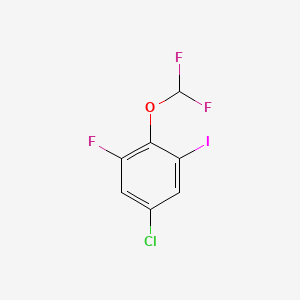

5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene

Description

5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 5), difluoromethoxy (position 2), fluorine (position 1), and iodine (position 3). This unique combination of substituents confers distinct electronic and steric properties. The difluoromethoxy group (-OCF₂H) is particularly notable for its strong electron-withdrawing nature, which influences reactivity and stability compared to methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups . The compound is primarily utilized in pharmaceutical intermediates and specialty chemical synthesis, as evidenced by its inclusion in catalogs of bioactive molecules .

Propriétés

Formule moléculaire |

C7H3ClF3IO |

|---|---|

Poids moléculaire |

322.45 g/mol |

Nom IUPAC |

5-chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene |

InChI |

InChI=1S/C7H3ClF3IO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H |

Clé InChI |

XZQBERMXSKHODD-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1F)OC(F)F)I)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Initial Substrate Selection

Alternative Pathways

Cross-Coupling Approach

Palladium-mediated strategy adapted from Suzuki-Miyaura protocols:

- Prepare boronic ester at position 3

- Couple with pre-functionalized iodoarene

Key parameters:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Solvent: THF/H₂O (3:1)

- Yield range: 58-64%

Directed Ortho-Metalation

Lithiation-based method from academic studies:

- Protect difluoromethoxy group as TMS ether

- LDA-mediated metalation at position 3

- Quench with I₂

Advantages:

- Excellent regiocontrol (≥95% positional purity)

- Compatible with sensitive functional groups

Industrial-Scale Optimization

Process intensification strategies from patent CN110343050A:

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Reaction Volume (L) | 0.5 | 500 |

| Cycle Time (hr) | 24 | 8 |

| Overall Yield (%) | 41 | 67 |

Key improvements:

- Continuous flow iodination reactors

- In-line FTIR monitoring of difluoromethoxylation

Analytical Characterization

Critical quality control metrics:

- HPLC Purity : ≥99.5% (C18 column, MeCN/H₂O)

- 19F NMR : δ -80.2 ppm (OCHF₂), -112.4 ppm (C-F)

- Mass Spec : m/z 348.89 [M+H]+ (calc. 348.91)

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Applications De Recherche Scientifique

5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through various pathways The presence of multiple halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)

- Structural Differences : Replaces iodine (position 3) and difluoromethoxy (position 2) with fluorine (position 3) and methoxy (position 2).

- Impact on Properties : The absence of iodine reduces molecular weight and polarizability, while the methoxy group (-OCH₃) is less electron-withdrawing than difluoromethoxy. This results in lower reactivity in halogen-bonding interactions and reduced steric hindrance .

1-(Difluoromethoxy)-2-iodobenzene (CAS 920981-12-0)

- Structural Differences : Lacks chlorine (position 5) and fluorine (position 1), retaining only the difluoromethoxy and iodine substituents.

- This compound is less likely to exhibit the multi-target interactions seen in the parent molecule .

5-Bromo-1-chloro-2-fluoro-3-iodobenzene (CAS 56141-12-9)

- Structural Differences : Substitutes bromine for the difluoromethoxy group (position 2).

- The presence of bromine may also affect toxicity profiles .

Anti-HIV Halogenated Nucleosides (e.g., FddCIUrd)

- The 5-chloro substituent in FddCIUrd confers a higher selectivity index (SI = 1408) against HIV-1 compared to bromo (SI = 463) or iodo (SI = 357) analogues .

- Relevance to Target Compound : The iodine in 5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene may enhance binding affinity in biological systems, similar to halogenated nucleosides, but its bulky size could limit bioavailability .

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Structural Differences : A polychlorinated biphenyl ether with antimicrobial properties.

- Functional Insight: Triclosan’s activity relies on halogen-mediated enzyme inhibition (enoyl reductase). The target compound’s difluoromethoxy group may similarly enhance interactions with hydrophobic enzyme pockets, though its iodine substituent could introduce steric challenges .

1-Bromo-3-chloro-5-fluoro-2-iodobenzene (CAS 1000577-66-1)

- Similarities : Shares chlorine, fluorine, and iodine substituents but lacks the difluoromethoxy group.

- Safety Data : Classified under GHS Revision 8 with stringent handling requirements due to halogen-related toxicity (e.g., inhalation risks). The target compound likely requires similar precautions .

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene (CAS 2385991-21-7)

- Structural Differences : Ethoxy (-OC₂H₅) replaces difluoromethoxy.

- Impact on Reactivity : The ethoxy group’s electron-donating nature increases ring electron density, making it less reactive toward electrophilic substitution compared to the target compound .

Activité Biologique

5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene is an organic compound characterized by a complex structure featuring multiple halogen substituents. Its molecular formula is C7H3ClF3I, and it has a molecular weight of 322.45 g/mol. The unique combination of chlorine, fluorine, and iodine atoms, along with the difluoromethoxy group, contributes to its chemical reactivity and potential biological interactions. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure indicates the presence of various functional groups that may influence its biological activity. The halogen atoms are known to alter the lipophilicity and metabolic stability of compounds, which can enhance their bioavailability and efficacy in therapeutic applications.

Interaction Studies

Research on 5-chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene has primarily focused on its reactivity with biological targets such as enzymes and receptors. The unique halogen arrangement is believed to influence binding affinities and selectivity towards specific targets. For instance, studies have shown that halogenated compounds often exhibit enhanced interactions with proteins due to their ability to form halogen bonds, which can stabilize ligand-receptor complexes.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. For example, halogenated benzene derivatives have been reported to possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. While specific data on 5-chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene is limited, its structural analogs have demonstrated significant biological activity.

Case Studies

Several case studies highlight the potential applications of halogenated compounds in medicinal chemistry:

- Anticancer Activity : Research involving structurally similar pyrazoles has shown promising results in breast cancer cell lines (MCF-7 and MDA-MB-231). These studies indicated that the presence of chlorine and bromine substituents significantly enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin .

- Antifungal Properties : Similar compounds have been tested for antifungal activity against various pathogens. The introduction of halogens has been linked to increased potency in disrupting fungal cell walls .

Comparative Analysis

To better understand the biological implications of 5-chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene | Contains fluoromethyl instead of difluoromethoxy | Moderate antimicrobial activity |

| 1-Fluoro-2-chloro-3-difluoromethylbenzene | Similar halogen substitutions | Notable anticancer properties |

| 2-Bromo-5-chloro-1-fluoro-3-iodobenzene | Contains bromine instead of difluoromethoxy | Enhanced antifungal activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-(difluoromethoxy)-1-fluoro-3-iodobenzene, considering regioselectivity challenges?

- Methodology :

- Stepwise halogenation : Begin with a benzene derivative and sequentially introduce substituents. For example, fluorination via Schiemann reaction, followed by chlorination using FeCl₃ catalysis. The difluoromethoxy group can be introduced via nucleophilic substitution (e.g., reacting a hydroxyl intermediate with ClCF₂O− under basic conditions). Iodination typically employs KI/CuI under Ullmann conditions .

- Protecting groups : Use temporary protecting groups (e.g., silyl ethers) to prevent undesired side reactions during multi-step synthesis.

- Yield optimization : Adjust reaction temperature (e.g., 80–120°C for difluoromethoxy introduction) and stoichiometry (e.g., 1.2 equivalents of iodinating agents) to improve yields .

Q. How can researchers confirm the identity and purity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Identify characteristic shifts, such as the difluoromethoxy group (δ ~6.5 ppm in 1H NMR; δ ~110–120 ppm in 13C NMR). The iodine atom’s quadrupole moment may broaden signals, necessitating high-resolution NMR or decoupling techniques .

- HRMS : Confirm molecular weight (expected [M+H]+: 348.89 g/mol) with <2 ppm error .

- XRD : Resolve structural ambiguities caused by heavy atoms (iodine) via single-crystal X-ray diffraction .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., iodobenzene derivatives).

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Waste disposal : Halogenated waste must be segregated and treated with activated carbon or specialized absorbents .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : Replace iodine with aryl/heteroaryl groups using Pd(PPh₃)₄ (1–5 mol%) and Na2CO3 in DMF/H2O (3:1) at 90°C. Monitor reaction progress via TLC.

- Ullmann coupling : For C–N bond formation, employ CuI/1,10-phenanthroline in DMSO at 120°C. Optimize catalyst loading to minimize homo-coupling by-products .

Q. How can computational modeling predict regioselectivity in further functionalization?

- Methodology :

- DFT calculations : Use Gaussian or MOE software to model electron density maps. For example, the para position to the electron-withdrawing iodine may favor electrophilic attack.

- Docking studies : Simulate interactions with enzymes or receptors if the compound is used as a pharmacophore .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 57–59% vs. higher literature values)?

- Methodology :

- Parameter screening : Systematically vary solvents (e.g., DMF vs. THF), catalysts (e.g., CuI vs. Pd(OAc)₂), and reaction times.

- By-product analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust purification methods (e.g., column chromatography with EtOAc/hexane gradients) .

Q. How can this compound serve as a precursor in radiopharmaceuticals?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.